molecular formula C13H15N5OS B2620434 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide CAS No. 878701-90-7

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide

Cat. No.: B2620434
CAS No.: 878701-90-7
M. Wt: 289.36
InChI Key: QVYZSEOVVKGBAN-UHFFFAOYSA-N
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Description

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are synthetic organic heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and applications in medicinal and pharmaceutical chemistry .

Preparation Methods

The synthesis of 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide can be approached through various methods. One common method involves the reaction of 2-methylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate, which is then cyclized with sodium azide to yield the tetrazole ring. The resulting tetrazole derivative is then reacted with N-prop-2-enylacetamide under appropriate conditions to form the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with various enzymes and receptors. The compound’s electron-donating and electron-withdrawing properties contribute to its ability to form stable complexes with metal ions and other biomolecules, leading to its diverse biological activities .

Comparison with Similar Compounds

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide can be compared with other tetrazole derivatives, such as:

    5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.

    Tetrazolo[1,5-a]quinoline: Proposed as a promising scaffold for new anti-inflammatory and antibacterial agents.

    2-Amino-1-(4-methoxyphenyl)-4,5-diphenyl-3-(1H-tetrazol-5-yl)-1H-pyrrole: Exhibits improved antibacterial activity

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl and N-prop-2-enylacetamide groups, which contribute to its distinct chemical and biological properties.

Biological Activity

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrazole ring, a sulfanyl group, and an acetamide moiety, which together contribute to its pharmacological properties.

Chemical Structure

The chemical formula for this compound is C12H14N5OSC_{12}H_{14}N_{5}OS. The compound's structure includes:

  • Tetrazole Ring : Known for its stability and diverse biological activities.
  • Sulfanyl Group : Enhances lipophilicity, aiding cellular penetration.
  • Propenamide Moiety : Facilitates interaction with biological targets through hydrogen bonding.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity. For instance, tetrazole derivatives are often associated with antibacterial and antifungal effects due to their ability to disrupt microbial cell functions.

Compound NameStructure FeaturesBiological Activity
1H-TetrazoleContains a tetrazole ringAntimicrobial
Thiazole DerivativeContains sulfur within a five-membered ringAntifungal
ChlorobenzeneAromatic system with chlorine substituentVaries (toxicological studies)
2-[1-(2-methylphenyl)tetrazol]Unique combination of tetrazole and sulfanylAntimicrobial, anticancer

Anticancer Activity

In vitro studies have shown that similar tetrazole-containing compounds can exhibit anticancer properties. For example, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the inhibition of tubulin polymerization or interference with cellular signaling pathways crucial for tumor growth.

The biological activity of this compound may be attributed to:

  • Enzyme Inhibition : Compounds with a tetrazole ring can act as enzyme inhibitors by mimicking substrate structures.
  • Receptor Binding : The compound may interact with specific receptors, influencing cellular responses.
  • Cell Membrane Penetration : The sulfanyl group enhances the compound's ability to penetrate lipid membranes.

Study on Nephrotoxicity Protection

A related study explored the protective effects of tetrazole derivatives on nephrotoxicity induced by cisplatin. One compound demonstrated the ability to reduce renal damage while maintaining the antitumor efficacy of cisplatin, suggesting potential therapeutic applications in cancer treatment without compromising kidney health .

Antiproliferative Activity

In another investigation, various tetrazole derivatives were synthesized and evaluated for their antiproliferative effects on breast cancer cell lines (MCF-7). Compounds exhibited IC50 values in the nanomolar range, indicating potent activity against cancer cells .

Properties

IUPAC Name

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c1-3-8-14-12(19)9-20-13-15-16-17-18(13)11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYZSEOVVKGBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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